molecular formula C21H21N3O3S B2745452 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-04-8

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2745452
M. Wt: 395.48
InChI Key: JPFPNOJWKWNOQT-UHFFFAOYSA-N
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Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. This compound is also mentioned in the context of being useful as immunomodulators .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antioxidant and Anti-Inflammatory Agents

  • Novel benzodifuranyl derivatives derived from visnaginone and khellinone were synthesized, showing significant COX-2 selectivity indices and analgesic, anti-inflammatory activities. This research highlights the compound's potential in creating new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity

  • The synthesis and structural analysis of a novel compound revealed antiproliferative activity, emphasizing the compound's potential in cancer research (Prasad et al., 2018).

Synthesis Techniques and Applications

  • Research on regioselective Mannich reactions of phenolic compounds applied to the synthesis of new chitosan derivatives illustrates innovative synthetic methods and potential applications in materials science (Omura et al., 2001).

Antimicrobial Chemotypes

  • Identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with some derivatives showing significant activity against Mycobacterium tuberculosis, underscores the compound's utility in addressing infectious diseases (Pancholia et al., 2016).

Future Directions

The future directions for this compound could involve further studies on its synthesis, molecular structure, and potential biological activities. Given its mention as an immunomodulator , it could be of interest in the field of immunology and drug development.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPNOJWKWNOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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